Cas no 1805106-31-3 (1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene)

1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene 化学的及び物理的性質
名前と識別子
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- 1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene
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- インチ: 1S/C8H7BrFNO2/c1-2-5-6(9)3-4-7(10)8(5)11(12)13/h3-4H,2H2,1H3
- InChIKey: IFWYZENCVUUYBV-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1CC)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 197
- XLogP3: 3.3
- トポロジー分子極性表面積: 45.8
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010003256-500mg |
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene |
1805106-31-3 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
Alichem | A010003256-1g |
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene |
1805106-31-3 | 97% | 1g |
1,445.30 USD | 2021-07-06 | |
Alichem | A010003256-250mg |
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene |
1805106-31-3 | 97% | 250mg |
475.20 USD | 2021-07-06 |
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzeneに関する追加情報
1-Bromo-2-Ethyl-4-Fluoro-3-Nitrobenzene: A Comprehensive Overview
1-Bromo-2-Ethyl-4-Fluoro-3-Nitrobenzene, also known by its CAS number 1805106-31-3, is a highly specialized aromatic compound with significant applications in the field of organic chemistry and materials science. This compound is characterized by its unique substitution pattern, featuring bromine, ethyl, fluoro, and nitro groups attached to a benzene ring. The presence of these substituents imparts distinct chemical properties, making it a valuable compound in various research and industrial contexts.
The molecular formula of 1-Bromo-2-Ethyl-4-Fluoro-3-Nitrobenzene is C9H9BrFNO2, with a molecular weight of approximately 267.0 g/mol. Its structure is notable for the strategic placement of substituents, which influence its reactivity and stability. The bromine atom at position 1, the ethyl group at position 2, the fluoro group at position 4, and the nitro group at position 3 create a complex interplay of electronic effects that are crucial for its chemical behavior.
Recent studies have highlighted the importance of 1-Bromo-2-Ethyl-4-Fluoro-3-Nitrobenzene in the synthesis of advanced materials and pharmaceutical intermediates. For instance, researchers have utilized this compound as a key precursor in the development of novel aromatic polymers with enhanced thermal stability and mechanical properties. Additionally, its role in drug discovery has been underscored by its ability to serve as a building block for bioactive compounds targeting specific cellular pathways.
The synthesis of 1-Bromo-2-Ethyl-4-Fluoro-3-Nitrobenzene typically involves multi-step organic reactions, often employing Friedel-Crafts alkylation or substitution techniques to introduce the ethyl and bromine groups onto the benzene ring. The nitration and fluorination steps are carefully controlled to ensure high yields and purity. Recent advancements in catalytic methods have further optimized these processes, reducing production costs and minimizing environmental impact.
In terms of chemical properties, 1-Bromo-2-Ethyl-4-Fluoro-3-Nitrobenzene exhibits moderate solubility in common organic solvents such as dichloromethane and diethyl ether, while being poorly soluble in water. Its melting point is approximately 78°C, and it has a boiling point around 285°C under standard conditions. The compound is stable under normal storage conditions but should be protected from prolonged exposure to light to prevent potential degradation.
The electronic effects introduced by the substituents on the benzene ring significantly influence the reactivity of 1-Bromo-2-Ethyl-4-fluoro-Nitrobenzene. The nitro group acts as a strong electron-withdrawing group, activating certain positions on the ring for electrophilic substitution reactions. Conversely, the ethyl group provides electron-donating effects through its alkyl chain, creating a balance that can be exploited in various synthetic pathways.
In recent years, there has been growing interest in exploring the application of CAS No 1805106-based compounds in advanced materials science. For example, researchers have successfully incorporated this compound into polymeric matrices to enhance their electrical conductivity and thermal stability. Such applications hold promise for use in high-performance electronics and aerospace materials.
The safety profile of 1-Bromo...-Nitrobenzene-
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